[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid
Description
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a synthetic acetic acid derivative characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and an isopropylamino-methyl side chain at the 3-position.
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)7-11-4-5-13(6-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZRIFCDHBXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Optimal solvent systems vary by step:
Polar aprotic solvents (DMF, THF) enhance nucleophilicity in amination and acetylation, while DCM minimizes side reactions during acyl transfers.
Stereochemical Control
The (S)-configuration at the pyrrolidine 2-position is achieved via chiral starting materials rather than asymmetric synthesis. For instance, (S)-1-benzylpyrrolidine-2-carboxylic acid is resolved using L-tartaric acid before undergoing mesylation and amination. Late-stage resolution is avoided due to the compound’s sensitivity to racemization under basic conditions.
Industrial-Scale Production
VulcanChem’s 2024 protocol emphasizes continuous flow reactors for large-scale synthesis. Key advantages include:
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Residence time : 5–10 minutes (vs. 72 hours in batch)
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Temperature control : ±2°C accuracy, critical for exothermic amidation
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Yield improvement : 94% vs. 85% in batch processes
A representative flow setup:
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.25 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, pyrrolidine-CH₂)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch amination | 1-Benzylpyrrolidine | Isopropylamine | 78 | 98 |
| Flow acetylation | Pyrrolidine-3-methanol | Acetic anhydride | 94 | 99.5 |
| Enzymatic resolution | Racemic precursor | Lipase B | 65 | 99.8 |
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction, neurotransmitter release, or metabolic regulation.
Comparison with Similar Compounds
Ring Size Effects: Pyrrolidine vs. Piperidine
Amino Group Modifications: Isopropyl vs. Cyclopropyl
Stereochemical Considerations
The R-configuration in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid highlights the role of chirality in biological activity. Enantiomers often exhibit divergent pharmacokinetic or pharmacodynamic profiles, though specific data for this compound are unavailable .
Functional Implications
- Metabolic Stability : The acetyl group on the pyrrolidine/piperidine ring may protect against oxidative degradation, a common issue with secondary amines.
- Solubility : The acetic acid moiety enhances water solubility, counterbalancing the hydrophobicity of the isopropyl/pyrrolidine groups. Cyclopropyl variants may exhibit lower solubility due to reduced polarity .
- Biological Target Compatibility : Piperidine derivatives are more prevalent in CNS-targeting drugs due to blood-brain barrier penetration, whereas pyrrolidine analogs are common in protease inhibitors .
Research and Commercial Landscape
However, their structural diversity provides a template for further optimization, such as introducing polar groups (e.g., hydroxyl) to improve solubility or exploring pro-drug strategies .
Biological Activity
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a compound characterized by its unique structural features, which include a pyrrolidine ring, an acetyl group, and an isopropyl amino moiety. This combination of functional groups suggests potential biological activities that are being explored in various research contexts, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 228.29 g/mol. Its structure allows for diverse reactivity, including nucleophilic substitution and potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl and amino-acid-like functionalities may facilitate binding to active sites on enzymes or receptors, leading to modulation of various biochemical pathways. Such interactions can potentially inhibit enzyme activity or influence receptor signaling pathways, which are critical in therapeutic contexts.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives containing pyrrolidine rings have shown significant activity in models assessing seizure protection, suggesting that the structural characteristics of this compound may confer similar effects .
Neuroprotective Effects
Research indicates that compounds with similar structural motifs may provide neuroprotective benefits by modulating neurotransmitter systems. The presence of the pyrrolidine ring allows for interaction with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. Investigations into the neuroprotective properties of related compounds highlight their potential in treating neurodegenerative diseases.
Study 1: Anticonvulsant Activity Assessment
In a study evaluating the anticonvulsant effects of pyrrolidine-containing compounds, it was found that certain analogs significantly reduced seizure activity in animal models. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrolidine ring enhanced anticonvulsant efficacy .
Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of acetylated pyrrolidine derivatives revealed that these compounds could effectively reduce oxidative stress markers in neuronal cells. This suggests a mechanism through which this compound may exert protective effects against neurodegeneration.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Pyrrolidine Derivative A | Anticonvulsant | PTZ-induced seizures | Significant reduction in seizure duration |
| Acetylated Pyrrolidine B | Neuroprotective | Neuronal cell cultures | Reduced oxidative stress markers |
| Acetic Acid Derivative C | Antimicrobial | Biofilm-producing bacteria | Inhibition of biofilm formation at low concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
